6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
CAS No.: 1313712-15-0
Cat. No.: VC0171254
Molecular Formula: C14H15N3
Molecular Weight: 225.295
* For research use only. Not for human or veterinary use.
![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine - 1313712-15-0](/images/no_structure.jpg)
Specification
CAS No. | 1313712-15-0 |
---|---|
Molecular Formula | C14H15N3 |
Molecular Weight | 225.295 |
IUPAC Name | 6-benzyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Standard InChI | InChI=1S/C14H15N3/c1-2-4-12(5-3-1)9-17-7-6-14-13(10-17)8-15-11-16-14/h1-5,8,11H,6-7,9-10H2 |
Standard InChI Key | WIBCTLGIHZHLRI-UHFFFAOYSA-N |
SMILES | C1CN(CC2=CN=CN=C21)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Basic Structure
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine belongs to the broader class of pyrido[4,3-d]pyrimidines, which are bicyclic heterocycles consisting of a pyridine ring fused with a pyrimidine ring. The specific numbering system (4,3-d) indicates the fusion pattern between these rings. The compound features a partially reduced pyridine ring (tetrahydro) with a benzyl group attached at the nitrogen (position 6) . The basic scaffold provides multiple sites for further functionalization, making it a versatile platform for medicinal chemistry.
Physical and Chemical Properties
While the basic 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine itself is less commonly studied, its derivatives, particularly the 4(3H)-one variant (6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, CAS: 109229-22-3), have been well-characterized . This related compound has a molecular weight of 241.29 g/mol and a molecular formula of C₁₄H₁₅N₃O .
Structural Variations
The most commonly studied derivatives of this scaffold include:
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6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS: 109229-22-3)
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6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (CAS: 135481-57-1)
These variations typically involve functionalization at the pyrimidine ring, with carbonyl groups at positions 2 and/or 4 .
Synthetic Methodologies
General Synthetic Approaches
The synthesis of pyrido[4,3-d]pyrimidine derivatives has been extensively studied, with various routes reported in the literature. These compounds are typically synthesized from either pyridine or pyrimidine precursors, or through multicomponent synthesis approaches . The synthetic methods can be grouped according to how the pyrido[4,3-d]pyrimidine scaffold is constructed.
Oxidative Aromatization
Recent advances include methods for the synthesis of pyrido[4,3-d]pyrimidine-2,4(1H,3H)-diones through oxidative aromatization processes. These approaches provide efficient routes to both partially reduced and fully aromatic systems . This methodology represents a valuable addition to the synthetic toolkit for accessing these heterocyclic frameworks.
Manufacturer | Product Number | Quantity | Purity | Price (USD) |
---|---|---|---|---|
TRC | B296215 | 250 mg | Not specified | $140 |
AK Scientific | X8904 | 1 g | Not specified | $318 |
AK Scientific | X8904 | 5 g | Not specified | $804 |
Matrix Scientific | 069990 | 1 g | >95% | $870 |
American Custom Chemicals | CHM0391264 | 5 mg | 95% | $497.10 |
Data compiled from available supplier information
The significant price variations highlight the importance of comparing suppliers when sourcing these compounds for research purposes.
Biological Applications
P2X3 Receptor Antagonism
The 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one derivative has been identified as a key compound in the discovery and optimization of quinazolinones as P2X3 receptor antagonists . P2X3 receptors are involved in pain signaling, making antagonists potential candidates for novel analgesic drugs. The compound's structural features provide a valuable starting point for developing more potent and selective antagonists.
Structural Similarities to Bioactive Compounds
The structural similarities between 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives and related compounds that act as receptor tyrosine kinase inhibitors suggest potential applications in this area. For example, similar pyrido[3,4-d]pyrimidine derivatives have been investigated as selective Axl inhibitors with applications in cancer treatment . This structural relationship merits further investigation of the 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold for similar applications.
Structure-Activity Relationships
Comparison with Related Scaffolds
Comparisons between 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives and other pyrido-pyrimidine isomers, such as the pyrido[3,4-d]pyrimidine system, can provide valuable insights into how subtle structural changes affect biological activity. For instance, 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives have been developed as selective Axl inhibitors with promising pharmacokinetic profiles .
Effect of Functional Groups
Future Research Directions
Medicinal Chemistry Applications
The versatile scaffold of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine presents opportunities for further exploration in medicinal chemistry. The ability to functionalize multiple positions on the core structure allows for the creation of diverse libraries of compounds that could be screened for activity against various biological targets.
Development of Novel Synthetic Methods
While several synthetic routes to these compounds have been established, there remains room for the development of more efficient, environmentally friendly, and scalable methods. Advances in catalysis and flow chemistry could potentially improve access to these valuable compounds and their derivatives.
Exploration of Isomeric Systems
Comparative studies between 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and isomeric systems such as the pyrido[3,4-d]pyrimidine series could yield valuable insights into how subtle structural changes affect biological activities. Such studies would contribute to a more comprehensive understanding of structure-activity relationships in this class of compounds.
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